5-Bromo-1-methyl-1H-pyrazin-2-one
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Overview
Description
5-Bromo-1-methyl-1H-pyrazin-2-one: is an organic compound with the molecular formula C5H5BrN2O . It is a derivative of pyrazinone, characterized by the presence of a bromine atom at the 5-position and a methyl group at the 1-position of the pyrazinone ring.
Scientific Research Applications
Chemistry: 5-Bromo-1-methyl-1H-pyrazin-2-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of heterocyclic compounds with potential pharmaceutical applications .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .
Industry: The compound can be used in the synthesis of materials with specific electronic or optical properties. It may also find applications in the development of agrochemicals and other specialty chemicals .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements include H302-H315-H319-H332-H335 , indicating that it can be harmful if swallowed, cause skin irritation, eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-1H-pyrazin-2-one typically involves the bromination of 1-methyl-1H-pyrazin-2-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to facilitate the bromination process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-1-methyl-1H-pyrazin-2-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol under mild to moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 5-amino-1-methyl-1H-pyrazin-2-one or 5-thio-1-methyl-1H-pyrazin-2-one can be formed.
Oxidation Products: Oxidized derivatives of the pyrazinone ring.
Reduction Products: De-brominated pyrazinone derivatives.
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-1H-pyrazin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrazinone ring can participate in various interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, which contribute to its biological effects .
Comparison with Similar Compounds
1-Methyl-1H-pyrazin-2-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Chloro-1-methyl-1H-pyrazin-2-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.
5-Fluoro-1-methyl-1H-pyrazin-2-one: Contains a fluorine atom, which can significantly alter its reactivity and interactions compared to the bromine derivative.
Uniqueness: 5-Bromo-1-methyl-1H-pyrazin-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions in chemical and biological systems. The bromine atom can participate in specific halogen bonding interactions, which are not possible with other halogen derivatives .
Properties
IUPAC Name |
5-bromo-1-methylpyrazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-8-3-4(6)7-2-5(8)9/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTMOQVYGNSIMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=CC1=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697455 |
Source
|
Record name | 5-Bromo-1-methylpyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1243288-53-0 |
Source
|
Record name | 5-Bromo-1-methylpyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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